molecular formula C15H10ClNO6 B6410995 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261968-39-1

3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6410995
CAS RN: 1261968-39-1
M. Wt: 335.69 g/mol
InChI Key: ZGRUBXILBPPXIO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid, also known by its CAS registry number of 549-21-7, is a highly versatile compound with a wide range of applications in scientific research. It is a common reagent in organic synthesis, and has recently been utilized in a variety of biochemical and physiological studies.

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid has a wide range of applications in scientific research. It is commonly used in organic synthesis as a reagent, and has been utilized in a variety of biochemical and physiological studies. For example, it has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of certain enzymes and proteins. Additionally, it has been utilized in the study of the structure and function of DNA, and has been used to study the effects of various environmental factors on the human body.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can affect the biochemical and physiological processes of the body. Additionally, the compound can interact with other molecules, such as DNA, and can alter the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid are not fully understood. However, it is believed that the compound can affect various biochemical and physiological processes in the body. For example, it has been shown to inhibit certain enzymes and proteins, which can affect the metabolism of certain drugs, as well as the functioning of the immune system. Additionally, it has been shown to interact with DNA, which can affect the structure and function of the molecule.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid in lab experiments include its availability, low cost, and versatility. Additionally, the compound is relatively stable and has a wide range of applications. The main limitation of this compound is its toxicity, which can be a concern when working with large quantities.

Future Directions

There are numerous potential future directions for 3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid. One potential direction is to investigate the effects of the compound on various diseases and disorders, such as cancer, diabetes, and neurological disorders. Additionally, further research could be conducted on the compound’s mechanism of action and its effects on DNA. Furthermore, the compound could be used to develop new drugs and therapies for various diseases and disorders. Finally, the compound could be utilized in the study of environmental factors and their effects on the human body.

Synthesis Methods

3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the desired product, 3-(4-chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid, as well as other by-products. The second step involves the purification of the desired product from the by-products through a recrystallization process.

properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRUBXILBPPXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692054
Record name 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methoxycarbonylphenyl)-5-nitrobenzoic acid

CAS RN

1261968-39-1
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4-chloro-5′-nitro-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261968-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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